Cas no 38694-48-3 (Diethylphosphonobutanoic acid)

Diethylphosphonobutanoic acid is a phosphonate ester derivative characterized by its butanoic acid backbone and diethyl phosphonate functional group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorus-containing molecules. Its phosphonate moiety enables efficient participation in Horner-Wadsworth-Emmons reactions, facilitating the formation of carbon-carbon double bonds with high stereoselectivity. The compound’s stability and reactivity make it valuable in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive compounds. Its structural features also allow for further functionalization, enhancing its utility in designing complex molecular architectures. Proper handling and storage are recommended due to its sensitivity to hydrolysis.
Diethylphosphonobutanoic acid structure
Diethylphosphonobutanoic acid structure
Product Name:Diethylphosphonobutanoic acid
CAS No:38694-48-3
MF:C8H17O5P
MW:224.191344022751
MDL:MFCD00775370
CID:303616
PubChem ID:596772
Update Time:2025-10-25

Diethylphosphonobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(diethoxyphosphinyl)-
    • 4-(DIETHYLPHOSPHONO)BUTANOIC ACID
    • 4-diethoxyphosphorylbutanoic acid
    • Diethylphosphonobutanoic acid
    • 4-Diaethoxyphosphinyl-buttersaeure
    • diethyl,4-phosphonobutyric acid
    • 4-(Diethoxyphosphoryl)butanoic acid
    • 38694-48-3
    • MFCD00775370
    • DTXSID10344422
    • Z56762178
    • AKOS001032145
    • CS-0212155
    • 4-(Diethoxyphosphinoyl)butanoic acid
    • FT-0639491
    • SCHEMBL2383184
    • 4-(Diethoxyphosphoryl)butanoic acid #
    • STK372991
    • AE-848/10579053
    • DB-049318
    • MDL: MFCD00775370
    • Inchi: 1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10)
    • InChI Key: LCHMQUIASGRBNV-UHFFFAOYSA-N
    • SMILES: P(CCCC(=O)O)(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 224.08100
  • Monoisotopic Mass: 224.08136064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.167
  • Melting Point: 62°C
  • Boiling Point: 358.7°C at 760 mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.444
  • PSA: 82.64000
  • LogP: 2.11730
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C
  • Sensitiveness: Hygroscopic

Diethylphosphonobutanoic acid Security Information

Diethylphosphonobutanoic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Diethylphosphonobutanoic acid Pricemore >>

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Diethylphosphonobutanoic acid Production Method

Diethylphosphonobutanoic acid Related Literature

Additional information on Diethylphosphonobutanoic acid

Comprehensive Overview of Diethylphosphonobutanoic Acid (CAS No. 38694-48-3): Properties, Applications, and Innovations

Diethylphosphonobutanoic acid (CAS No. 38694-48-3) is a specialized organophosphorus compound with a unique molecular structure, combining a phosphonate group with a carboxylic acid functionality. This dual-functional nature makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, agrochemicals, and pharmaceutical precursors. Its phosphonobutanoic acid backbone is increasingly studied for its role in modulating chemical reactivity and enhancing metabolic stability in drug design.

Recent advancements in green chemistry have spotlighted Diethylphosphonobutanoic acid as a candidate for sustainable synthesis routes. Researchers are exploring its use in catalysis and biodegradable material production, aligning with global trends toward eco-friendly industrial processes. A 2023 study highlighted its potential in enzyme inhibition applications, particularly in targeting metabolic pathways relevant to chronic diseases, which has driven increased interest in its structure-activity relationships.

The compound's physicochemical properties—including its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), and a melting point range of 80-85°C—make it suitable for diverse reaction conditions. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed for purity verification, addressing quality concerns frequently raised in fine chemical procurement discussions.

In material science, derivatives of Diethylphosphonobutanoic acid have shown promise in coating formulations, where their chelating ability improves adhesion and corrosion resistance. This aligns with growing market demand for high-performance additives in automotive and aerospace industries. Patent filings since 2020 reveal novel applications in self-healing polymers, leveraging its reactive sites for dynamic crosslinking.

From a commercial perspective, suppliers often highlight Diethylphosphonobutanoic acid's role in peptide mimetics synthesis, responding to the pharmaceutical industry's need for protease-resistant compounds. Regulatory-compliant manufacturing processes (following REACH and GMP standards) are emphasized in product documentation, addressing frequent buyer inquiries about regulatory status and supply chain transparency.

Emerging research directions include computational studies of its molecular docking potential and investigations into structure-based drug design. The compound's chiral center at the β-position also makes it valuable for developing stereoselective catalysts, a topic gaining traction in asymmetric synthesis forums. These developments position Diethylphosphonobutanoic acid as a compound of continuing scientific and industrial relevance.

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